![molecular formula C8H15NO3Si B15165773 Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate CAS No. 192874-37-6](/img/structure/B15165773.png)
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trimethylsilyl group attached to an oxime moiety, which imparts distinct chemical behavior
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate typically involves the reaction of methyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes oximation to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed.
Major Products
Oxidation: Oxime derivatives
Reduction: Amine derivatives
Substitution: Substituted silyl ethers
Applications De Recherche Scientifique
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily displaced, allowing for various substitution reactions. The oxime moiety can participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[(trimethylsilyl)oxy]imino}pent-2-enoate
- Methyl 4-{[(trimethylsilyl)oxy]imino}hex-2-enoate
- Methyl 4-{[(trimethylsilyl)oxy]imino}hept-2-enoate
Uniqueness
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications where precise control over reactivity is required.
Propriétés
Numéro CAS |
192874-37-6 |
|---|---|
Formule moléculaire |
C8H15NO3Si |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
methyl 4-trimethylsilyloxyiminobut-2-enoate |
InChI |
InChI=1S/C8H15NO3Si/c1-11-8(10)6-5-7-9-12-13(2,3)4/h5-7H,1-4H3 |
Clé InChI |
SIVZLXWTYVMHIN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=NO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


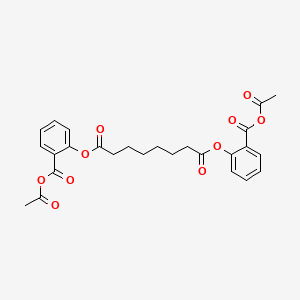
![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)
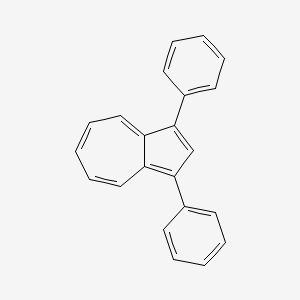
![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
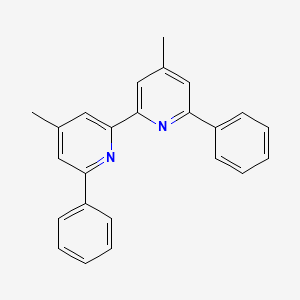
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
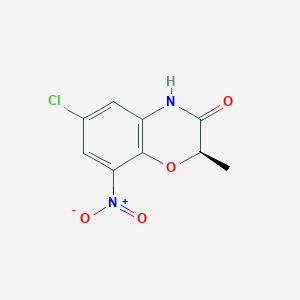
![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
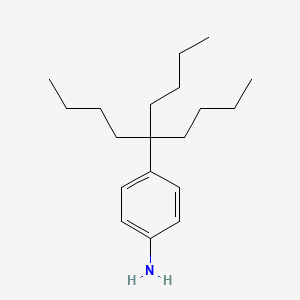
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)

